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Compound of Interest

5-Bromo-2-
Compound Name:
(trifluoromethyl)pyrimidine

Cat. No.: B566293

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-
(trifluoromethyl)pyrimidine, a key building block in medicinal chemistry and drug discovery.
The document details its chemical and physical properties, provides in-depth experimental
protocols for its synthesis and common synthetic applications, and outlines its utility in the
development of kinase inhibitors and other biologically active molecules. This guide is intended
to be a valuable resource for researchers and scientists working in the field of synthetic and
medicinal chemistry.

Core Properties of 5-Bromo-2-
(trifluoromethyl)pyrimidine

5-Bromo-2-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative that serves as
a versatile intermediate in organic synthesis. Its trifluoromethyl group and bromine atom
provide two reactive sites for a variety of chemical transformations.

CAS Number: 799557-86-1[1][2]

Physicochemical Properties
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A summary of the key physicochemical properties of 5-Bromo-2-(trifluoromethyl)pyrimidine

is presented in the table below.

Property Value Source(s)
Molecular Formula CsH2BrFsN:2
Molecular Weight 226.98 g/mol
Appearance White to off-white solid
Melting Point 41-45 °C
Boiling Point 139.8 °C at 760 mmHg
Density 1.81 g/cm3
Soluble in common organic
N solvents such as
Solubility ]
dichloromethane, ethyl
acetate, and THF.
SMILES C1=C(C=NC(=N1)C(F)(F)F)Br
InChl=1S/C5H2BrF3N2/c6-3-
InChl

1-10-4(11-2-3)5(7,8)9/h1-2H

Spectroscopic Data

While detailed spectral data with peak assignments are not readily available in the public

domain, typical characterization would involve *H NMR, 3C NMR, °F NMR, and Mass

Spectrometry.

e 'H NMR: The spectrum is expected to show two singlets in the aromatic region

corresponding to the two protons on the pyrimidine ring.

e 19F NMR: A singlet corresponding to the -CFs group is expected.

e Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the

bromine atom.
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Synthesis and Purification

The most common method for the synthesis of 5-Bromo-2-(trifluoromethyl)pyrimidine is the
electrophilic bromination of 2-(trifluoromethyl)pyrimidine.

Synthesis Experimental Protocol: Bromination of 2-
(trifluoromethyl)pyrimidine

This protocol describes a general procedure for the synthesis of 5-Bromo-2-
(trifluoromethyl)pyrimidine.

Materials:

e 2-(Trifluoromethyl)pyrimidine

Bromine (Br2)

Acetic acid (CHsCOOH)

Ethyl acetate (EtOAC)

Water (H20)

Anhydrous sodium sulfate (Na2S0a)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-
(trifluoromethyl)pyrimidine (1.0 eq) in acetic acid.

Slowly add bromine (1.1 - 1.5 eq) dropwise to the solution at room temperature.

After the addition is complete, heat the reaction mixture to reflux and maintain for several
hours, monitoring the reaction progress by TLC or GC-MS.[1][2]

Once the reaction is complete, cool the mixture to room temperature.

Carefully pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
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o Combine the organic layers and wash with saturated sodium bicarbonate solution, followed
by brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude product.

Purification Protocol

The crude 5-Bromo-2-(trifluoromethyl)pyrimidine can be purified by one of the following
methods:

o Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as
hexanes or a mixture of ethyl acetate and hexanes.

o Column Chromatography: Purify the crude product by flash column chromatography on silica
gel, using a gradient of ethyl acetate in hexanes as the eluent.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 5-Bromo-2-(trifluoromethyl)pyrimidine.

Chemical Reactivity and Applications in Synthesis

5-Bromo-2-(trifluoromethyl)pyrimidine is a valuable building block due to its two distinct
reactive sites. The bromine atom at the C5 position is susceptible to palladium-catalyzed cross-
coupling reactions, while the electron-withdrawing nature of the pyrimidine ring and the
trifluoromethyl group can influence its reactivity.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling
reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are
fundamental in the synthesis of complex molecules, particularly in drug discovery.
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The Suzuki-Miyaura coupling is used to form carbon-carbon bonds between the pyrimidine
core and various aryl or vinyl boronic acids or esters.

Experimental Protocol: General Suzuki-Miyaura Coupling

Materials:

5-Bromo-2-(trifluoromethyl)pyrimidine

Arylboronic acid or ester (1.1 - 1.5 eq)

Palladium catalyst (e.g., Pd(PPhs)a, PdClz(dppf)) (1-5 mol%)

Base (e.g., K2COs, Cs2C0s3, KsPO4) (2-3 eq)

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
Procedure:

» To a degassed mixture of 5-Bromo-2-(trifluoromethyl)pyrimidine (1.0 eq), the boronic acid
derivative (1.2 eq), and the base (2.0 eq) in the chosen solvent system, add the palladium
catalyst.

e Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C
until the starting material is consumed (monitored by TLC or LC-MS).

o Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

» Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography.

Workflow Diagram: Suzuki-Miyaura Coupling
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Caption: Generalized workflow for Suzuki-Miyaura coupling.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the
pyrimidine and a terminal alkyne.

Experimental Protocol: General Sonogashira Coupling

Materials:

5-Bromo-2-(trifluoromethyl)pyrimidine

Terminal alkyne (1.1 - 1.5 eq)

Palladium catalyst (e.g., Pd(PPhs)4, PACIz(PPhs)2) (1-5 mol%)

Copper(l) iodide (Cul) (1-10 mol%)

Base (e.qg., triethylamine, diisopropylamine)

Solvent (e.g., THF, DMF)
Procedure:

e To a solution of 5-Bromo-2-(trifluoromethyl)pyrimidine (1.0 eq) and the terminal alkyne
(1.2 eq) in a suitable solvent, add the palladium catalyst, copper(l) iodide, and the amine
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base.

« Stir the reaction mixture at room temperature or with gentle heating under an inert
atmosphere until completion.

¢ Quench the reaction with water or saturated ammonium chloride solution and extract with an
organic solvent.

* Wash, dry, and concentrate the organic phase.
 Purify the residue by column chromatography.

Workflow Diagram: Sonogashira Coupling

Pd Catalyst + Cul + Base

G—Bromo—2—(trif|uoromethyl)pyrimidine + Terminal Alkyn9

5-Alkynyl-2-(trifluoromethyl)pyrimidine

Click to download full resolution via product page
Caption: Generalized workflow for Sonogashira coupling.

This reaction is used to form carbon-nitrogen bonds by coupling the pyrimidine with a primary
or secondary amine.

Experimental Protocol: General Buchwald-Hartwig Amination
Materials:

¢ 5-Bromo-2-(trifluoromethyl)pyrimidine
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Amine (1.1-1.5eq)

Palladium precatalyst (e.g., Pdz(dba)s, Pd(OAc)2) (1-5 mol%)

Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

Base (e.g., NaOt-Bu, K2COs, Cs2C03) (1.5-2.5 eq)

Anhydrous solvent (e.g., toluene, dioxane)
Procedure:

e In an oven-dried flask under an inert atmosphere, combine the palladium precatalyst, the
phosphine ligand, and the base.

e Add the anhydrous solvent, followed by 5-Bromo-2-(trifluoromethyl)pyrimidine (1.0 eq)
and the amine (1.2 eq).

e Heat the reaction mixture at 80-110 °C until the starting material is fully consumed.
o Cool the reaction, filter through a pad of celite, and wash with an organic solvent.

o Concentrate the filtrate and purify the crude product by column chromatography.

Pd Precatalyst + Ligand + Base
Heat in Anhydrous Solvent

5-Amino-2-(trifluoromethyl)pyrimidine

Workflow Diagram: Buchwald-Hartwig Amination

G—Bromo—2—(trifIuoromethyl)pyrimidine + Amina

Click to download full resolution via product page
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Caption: Generalized workflow for Buchwald-Hartwig amination.

Biological Relevance and Drug Discovery
Applications

While 5-Bromo-2-(trifluoromethyl)pyrimidine itself is not known to have significant direct
biological activity, it is a crucial intermediate in the synthesis of a wide range of biologically
active compounds. The pyrimidine scaffold is a well-established "privileged structure" in
medicinal chemistry, frequently found in approved drugs.

The trifluoromethyl group is often incorporated into drug candidates to enhance properties such
as metabolic stability, lipophilicity, and binding affinity.

Kinase Inhibitors

A primary application of this compound is in the synthesis of kinase inhibitors.[4] Kinases are a
class of enzymes that play a central role in cell signaling, and their dysregulation is implicated
in many diseases, including cancer. The 2-aminopyrimidine scaffold, readily accessible from 5-
Bromo-2-(trifluoromethyl)pyrimidine via Buchwald-Hartwig amination, is a core component
of many kinase inhibitors. For instance, derivatives of 5-trifluoromethyl-2-aminopyrimidine have
been investigated as potent dual inhibitors of FLT3 and CHK1 kinases, which are targets in
acute myeloid leukemia.[5]

Other Therapeutic Areas

Derivatives of 5-Bromo-2-(trifluoromethyl)pyrimidine have also been explored for other
therapeutic applications, including:

» Antifungal and Insecticidal Agents: Novel trifluoromethyl pyrimidine derivatives have shown
promising antifungal and insecticidal activities.

e Anticancer Agents: Various compounds synthesized from this starting material have been
evaluated for their anticancer properties.[6]

Note on Signaling Pathways: As 5-Bromo-2-(trifluoromethyl)pyrimidine is a synthetic
intermediate, there is no direct signaling pathway in which it is involved. The signaling
pathways of relevance are those targeted by the final drug molecules synthesized using this
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building block, such as the FLT3 and CHK1 signaling pathways in the case of the
aforementioned kinase inhibitors.

Safety and Handling

5-Bromo-2-(trifluoromethyl)pyrimidine should be handled with appropriate safety
precautions in a well-ventilated fume hood.

o Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes
skin and serious eye irritation. May cause respiratory irritation.[3]

o Precautionary Measures: Wear protective gloves, clothing, eye, and face protection. Avoid
breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated
area.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

5-Bromo-2-(trifluoromethyl)pyrimidine is a highly valuable and versatile building block for
organic synthesis, particularly in the field of drug discovery. Its dual reactivity allows for the
straightforward introduction of diverse functionalities through well-established cross-coupling
methodologies. The prevalence of the trifluoromethyl-pyrimidine motif in modern medicinal
chemistry underscores the importance of this compound as a key starting material for the
development of novel therapeutics. This guide provides essential information and protocols to
facilitate its use in the research and development of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b566293#5-bromo-2-trifluoromethyl-pyrimidine-cas-
number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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